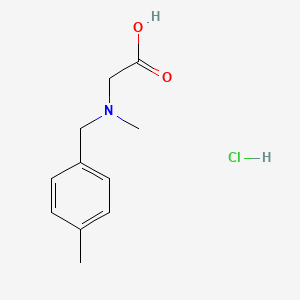

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWHVQVXZJOGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-80-3 | |

| Record name | Glycine, N-methyl-N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride typically involves the reaction of N-methylglycine with 4-methylbenzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-methylglycine+4-methylbenzyl chloride→N-Methyl-N-(4-methylbenzyl)glycine hydrochloride

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : N-Methyl-N-(4-methylbenzyl)glycine hydrochloride serves as a crucial reagent in organic synthesis, facilitating the construction of more complex molecules. It is often used as a building block in various chemical reactions, including oxidation and substitution reactions .

Biology

- Biological Interactions : The compound is studied for its interactions with biomolecules, particularly in understanding its effects on cellular systems. Research indicates potential roles in modulating enzyme activity and receptor interactions, which could lead to insights into metabolic pathways .

- Cell Culture Applications : It functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cell viability and function .

Medicine

- Therapeutic Potential : Investigations into N-Methyl-N-(4-methylbenzyl)glycine hydrochloride's therapeutic properties suggest it may influence neurological functions and could be beneficial in drug development processes targeting various diseases .

- Neuropharmacology : The compound's structural similarity to glycine suggests potential applications in neuropharmacology, particularly concerning glycine receptors that are implicated in several neurological disorders .

Industrial Applications

- Chemical Manufacturing : It is utilized as an intermediate in the production of various chemical products, contributing to the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Organic Synthesis

In a study examining the utility of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride as a reagent, researchers demonstrated its effectiveness in synthesizing complex amines through selective functionalization reactions. The high yield and specificity achieved highlight its significance in organic chemistry applications.

A research project focused on the biological effects of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride revealed its potential role in modulating synaptic transmission via glycine receptors. This study provided insights into its mechanism of action and implications for treating neurological conditions.

Mecanismo De Acción

The mechanism of action of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

N-(4-Methoxybenzyl)-N-methylglycine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Key Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) at the benzyl para position.

- However, its molecular weight is higher due to the additional oxygen atom .

N-Methyl-N-(4-nitrobenzyl)amine Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Key Difference: A nitro (-NO₂) group replaces the methylbenzyl substituent.

- Impact: The nitro group’s strong electron-withdrawing effect reduces basicity and may lower solubility in aqueous media. Its melting point is notably high (218°C), likely due to enhanced intermolecular interactions .

Backbone-Modified Glycine Derivatives

N,N-Dimethylglycine Hydrochloride

Glycine Methyl Ester Hydrochloride

- Molecular Formula: C₃H₈ClNO₂

- Molecular Weight : 125.55 g/mol

- Key Difference : The carboxyl group is esterified (-COOCH₃) instead of free (-COOH).

- Impact : Esterification enhances volatility and reactivity in peptide synthesis but reduces stability in aqueous environments .

Functionalized Analogues

N-(4-Chlorobenzoyl)-N-methyl-C-(4-methylphenyl)glycine

- Key Difference : Incorporates a 4-chlorobenzoyl group on the nitrogen and a 4-methylphenyl group on the alpha carbon.

- Synthesis : Prepared via reaction of N-methyl-C-(4-methylphenyl)glycine with 4-chlorobenzoyl chloride under basic conditions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Substituent Effects: Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce metabolic stability, whereas electron-withdrawing groups (e.g., -NO₂) improve thermal stability but complicate synthetic routes .

- Commercial Availability : N-Methyl-N-(4-methylbenzyl)glycine HCl’s discontinued status contrasts with the availability of simpler derivatives like N,N-Dimethylglycine HCl, highlighting market prioritization of versatile intermediates .

- Synthetic Flexibility : Functionalization at the benzyl position (e.g., chloro, nitro) allows tuning of electronic and steric properties for targeted applications, though this increases molecular complexity .

Actividad Biológica

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride (also known as NMBG) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article summarizes the current understanding of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride is a derivative of glycine, characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 232.71 g/mol

The compound features a methyl group on the nitrogen atom and a 4-methylbenzyl group attached to the alpha carbon of glycine, which may influence its biological activity significantly.

NMBG primarily acts on the NMDA receptors , which are critical in synaptic plasticity and memory function. The NMDA receptor is a subtype of glutamate receptors and plays a pivotal role in excitatory neurotransmission. Research indicates that compounds similar to NMBG can modulate NMDA receptor activity, leading to various neurological effects such as:

- Neuroprotection : By modulating excitotoxicity, NMBG may protect neurons from damage caused by excessive glutamate.

- Cognitive Enhancement : The compound has been studied for its potential to improve learning and memory processes.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NMBG in models of neurodegenerative diseases. For instance, it has been shown to reduce neuronal death in models of excitotoxicity induced by glutamate, suggesting potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis .

Anticancer Activity

While primarily recognized for its neurological applications, preliminary investigations into the anticancer properties of NMBG have emerged. In vitro studies have indicated that derivatives of glycine can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to NMBG demonstrated significant inhibitory effects on leukemia cell lines, with IC50 values comparable to established anticancer agents .

Case Studies

- Neuroprotection in Animal Models : A study assessed the neuroprotective effects of NMBG in mice subjected to induced excitotoxicity. Results indicated a marked reduction in neuronal loss and improved behavioral outcomes compared to control groups .

- Anticancer Screening : In vitro screening against several cancer cell lines revealed that NMBG derivatives exhibited varying degrees of cytotoxicity. For example, one derivative showed an IC50 value of 10 µM against MDA-MB-435 (melanoma) cells, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the recommended analytical methods for assessing the purity of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride in synthetic preparations?

- Methodological Answer : Purity analysis can be performed using thin-layer chromatography (TLC) with silica gel plates and solvent systems like ethyl acetate/methanol/ammonia (7:2:1 v/v) for preliminary screening. For quantitative assessment, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min is recommended. System suitability tests should include resolution (>2.0) between the target compound and related substances (e.g., unreacted precursors) .

Q. What synthetic routes are commonly employed for the preparation of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A typical route involves the alkylation of N-methylglycine (sarcosine) with 4-methylbenzyl chloride in anhydrous dichloromethane, followed by HCl-mediated precipitation. Key parameters include:

- Reaction temperature : Maintain ≤40°C to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Stoichiometry : A 1.2:1 molar ratio of 4-methylbenzyl chloride to sarcosine minimizes unreacted starting material.

Post-synthesis, recrystallization from ethanol/water (3:1) improves crystallinity .

Q. What safety considerations are critical when handling N-Methyl-N-(4-methylbenzyl)glycine hydrochloride in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and handle in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- For spills, neutralize with sodium bicarbonate and absorb with inert material. Emergency rinsing with copious water is required for skin/eye exposure .

Q. What chromatographic conditions are optimal for separating enantiomeric impurities in N-Methyl-N-(4-methylbenzyl)glycine hydrochloride?

- Methodological Answer : Use chiral HPLC with a Chiralpak IA column and a mobile phase of hexane/isopropanol (80:20 v/v) containing 0.1% diethylamine. Detection at 254 nm ensures sensitivity. Validate enantiomeric separation using polarimetric detection or spiked chiral standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing N-Methyl-N-(4-methylbenzyl)glycine hydrochloride derivatives?

- Methodological Answer : Contradictions in proton/carbon assignments often arise from overlapping signals or dynamic effects. Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate proton and carbon environments. Compare experimental data with computational predictions from tools like ACD/Labs NMR Simulator or Gaussian DFT calculations . For dynamic effects (e.g., rotational barriers), variable-temperature NMR (VT-NMR) at 25–60°C can clarify conformational exchange .

Q. What in silico strategies are effective for predicting the biological target space of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Glide) against protein databases (PDB) to identify potential targets (e.g., neurotransmitter receptors).

- Use pharmacophore modeling (Schrödinger Phase) to map interactions with enzyme active sites.

- Validate predictions with in vitro assays (e.g., radioligand binding for GPCRs) .

Q. How to design structure-activity relationship (SAR) studies for optimizing the bioactivity of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride analogs?

- Methodological Answer :

- Synthesize analogs with systematic substitutions:

- Benzyl ring : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups.

- Methyl group : Replace with ethyl or trifluoromethyl for steric/electronic effects.

- Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity).

- Analyze SAR using CoMFA/CoMSIA models to correlate structural features with activity .

Q. What metabolomic profiling techniques can elucidate the degradation pathways of N-Methyl-N-(4-methylbenzyl)glycine hydrochloride under physiological conditions?

- Methodological Answer :

- GC-MS metabolomics : Derivatize samples with methoxyamine hydrochloride (20 mg/mL in pyridine) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to volatilize polar metabolites.

- LC-MS/MS : Use a HILIC column to separate degradation products (e.g., glycine derivatives) under gradient elution (water/acetonitrile with 0.1% formic acid).

- Map pathways using software like XCMS Online or MetaboAnalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.